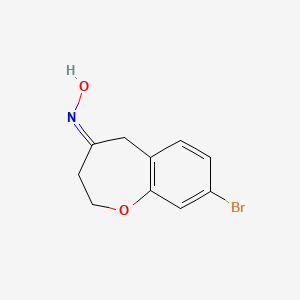![molecular formula C7H13NO B13528554 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by its azabicyclohexane core, which is a bicyclic structure containing a nitrogen atom. The methoxymethyl group attached to the nitrogen adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This method allows for the formation of the bicyclic core with high efficiency. The reaction conditions often require the use of a mercury lamp, which can be technically challenging but effective for small-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloadditions or other innovative synthetic routes may be explored to improve scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The methoxymethyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane: This compound has an oxygen atom in place of the nitrogen, which can significantly alter its chemical properties and reactivity.
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: The presence of a carboxylic acid group introduces additional reactivity and potential for forming esters or amides.
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)8-4-7/h6,8H,2-5H2,1H3 |
Clave InChI |
LYZKKSGZDSJNRG-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC(C1)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
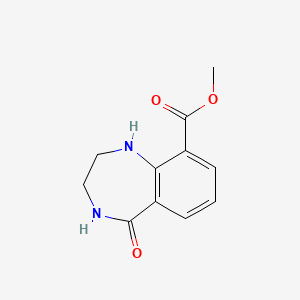




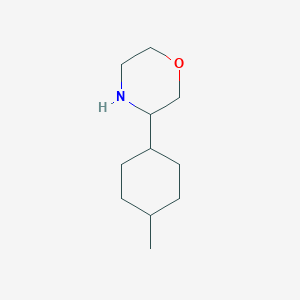
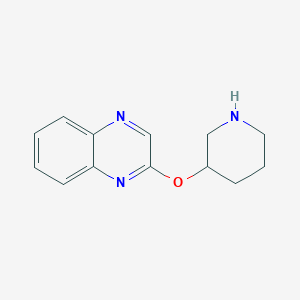
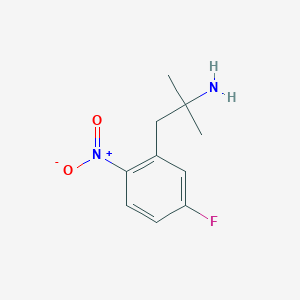

![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
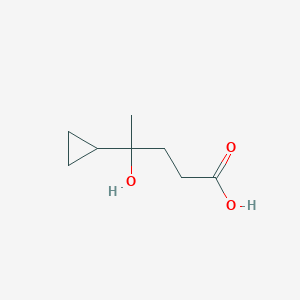
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
